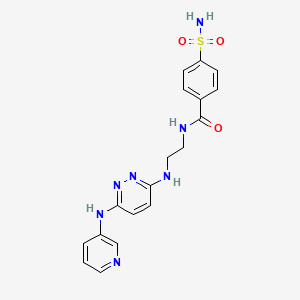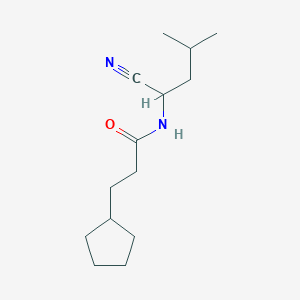
(3-Isobutylisoxazol-5-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Isobutylisoxazol-5-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C8H15ClN2O . It has a molecular weight of 190.67 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an isoxazole ring attached to a methanamine group . The isoxazole ring is substituted at the 3-position with an isobutyl group .Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism One notable study focused on the development of a neurokinin-1 (NK1) receptor antagonist, highlighting its efficacy in pre-clinical tests for emesis and depression. This compound, identified as a high affinity, orally active NK1 antagonist with a long central duration of action, exemplifies the potential therapeutic applications of such compounds in treating nausea and psychological disorders (T. Harrison et al., 2001).
Antimicrobial Activities Research into the antimicrobial properties of (3-Isobutylisoxazol-5-yl)methanamine hydrochloride derivatives has shown promising results. A study on new quinoline derivatives carrying a 1,2,3-triazole moiety demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs. This opens avenues for developing new antimicrobial agents to combat resistant strains of bacteria and fungi (K D Thomas, Airody Vasudeva Adhikari, & N Suchetha Shetty, 2010).
Serotonin Receptor Agonism Another study focused on YM348, a novel and potent 5-HT2C receptor agonist, which showed significant effects in inducing penile erections and hypolocomotion in rats. This suggests potential applications in treating sexual dysfunction and hyperactivity disorders. The specificity and oral activity of YM348 emphasize the therapeutic possibilities of targeting serotonin receptors (Yasuharu Kimura et al., 2004).
Catalysis and Synthetic Applications The synthesis and application in catalysis of related compounds also highlight their utility in material science. A study on the efficient transfer hydrogenation reactions with quinazoline-based ruthenium complexes describes high yields and turnover frequencies using minimal catalyst concentrations. This research provides insights into the development of new catalysts for synthetic chemistry applications (Şemistan Karabuğa et al., 2015).
Selective Cyclooxygenase-1 Inhibition In medicinal chemistry, the design of selective cyclooxygenase-1 (COX-1) inhibitors is critical for developing anti-inflammatory drugs with reduced gastrointestinal side effects. A novel family of diarylisoxazoles exhibiting high selectivity and potency as COX-1 inhibitors was synthesized, demonstrating potential as safer anti-inflammatory drugs (P. Vitale et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-6(2)3-7-4-8(5-9)11-10-7;/h4,6H,3,5,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDQTOFEGJMNCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-methoxyphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2710321.png)
![methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B2710322.png)
![5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B2710323.png)


![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)pyrrolidine-1-carboxylate](/img/structure/B2710326.png)
![4-Methyl-2-phenyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2710328.png)
![[(1,1-Dioxo-1lambda6-thiolan-3-yl)(propyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2710329.png)

